2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-13-22-19(24-30-13)18-16-9-4-3-5-10-25(16)21(29)26(20(18)28)12-17(27)23-14-7-6-8-15(11-14)31-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXZAHJDRWSQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Construction of the pyrimido[1,6-a]azepine core: This step involves the condensation of suitable amines and carbonyl compounds, followed by cyclization.
Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the methylsulfanylphenyl group: This step involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to ring-opening or reduction to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacokinetic and Physicochemical Properties
The methylsulfanyl group in the target compound likely enhances lipophilicity (clogP ~3.2), similar to BI 665915 (clogP 2.9), which balances solubility and membrane permeability . In contrast, aglaithioduline’s hydroxamate group reduces clogP (~1.5) but improves aqueous solubility, critical for HDAC inhibition .
Table 2: Physicochemical and ADME Profiles
| Compound Name | Molecular Weight (g/mol) | clogP | H-Bond Donors | H-Bond Acceptors | Predicted Clearance |
|---|---|---|---|---|---|
| Target Compound | ~450 | 3.2 | 2 | 8 | Moderate |
| BI 665915 | 492.5 | 2.9 | 3 | 9 | Low (human) |
| SAHA | 264.3 | 1.5 | 2 | 4 | High |
Bioactivity and Target Affinity
While direct binding data for the target compound is unavailable, molecular docking simulations (e.g., SwissSimilarity) predict affinity for kinase and epigenetic targets. For instance:
- Ripasudil analogs with pyrimidoazepinone-like scaffolds show sub-50 nM affinity for ROCK1/2 .
- Oxadiazole-containing FLAP inhibitors (e.g., BI 665915) demonstrate nanomolar potency, driven by hydrogen bonding with catalytic residues .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Ring : Critical for metabolic stability and π-π stacking with aromatic residues in binding pockets. Substitution at the 3-position (e.g., methyl group) enhances steric complementarity .
- Acetamide Linker : Facilitates hydrogen bonding with catalytic lysine or aspartate residues in HDACs or kinases .
- Methylsulfanyl Group : Increases lipophilicity but may introduce CYP450 inhibition risks, necessitating further optimization .
Methodological Considerations in Comparative Studies
- Tanimoto Coefficients : Structural similarity thresholds (>0.8) reliably predict overlapping bioactivity profiles .
- SwissSimilarity : Combines 2D/3D fingerprinting to prioritize compounds with conserved binding motifs .
- Limitations: Minor structural changes (e.g., substituent position) can drastically alter affinity, necessitating experimental validation .
Biological Activity
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial and anticancer properties.
Structural Overview
The compound features a pyrimido[1,6-a]azepine core with several functional groups that may contribute to its biological activity. The presence of the 1,2,4-oxadiazole moiety is particularly significant as it has been associated with various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. In a study evaluating various oxadiazole derivatives:
- Activity Against Bacteria: Compounds were tested against both Gram-positive and Gram-negative bacteria. The results showed enhanced activity against Gram-positive strains such as Bacillus cereus and Staphylococcus aureus compared to Gram-negative strains .
- Mechanism of Action: The oxadiazole ring enhances lipophilicity which aids in penetrating bacterial membranes. This characteristic is essential for the compound’s efficacy against microbial targets .
Anticancer Activity
The anticancer potential of compounds containing the oxadiazole structure has been extensively studied. The following findings summarize the key aspects of their activity:
- Cytotoxicity Studies: Various synthesized oxadiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, some compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Inhibition of Thymidylate Synthase: A notable mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM in various studies .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study on Antimicrobial Activity:
- Case Study on Anticancer Activity:
Research Findings Summary
The following table summarizes key findings related to the biological activities of compounds similar to 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-... :
| Activity Type | Test Organisms/Cell Lines | Notable Compounds | IC50 Values |
|---|---|---|---|
| Antimicrobial | Bacillus cereus, Staphylococcus aureus | Various Oxadiazoles | Varies by compound |
| Anticancer | HCT116, MCF7, HUH7 | Compound 5d | 10.1 µM (HUH7) |
| Thymidylate Synthase Inhibition | N/A | Various Oxadiazoles | 0.47 - 1.4 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
